Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C12H13BrO5 and a molar mass of 317.14 g/mol. This compound is characterized by its bromo, ethoxy, and formyl functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-6-ethoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid derivative, followed by esterification to introduce the methyl ester group.
Conditions: The reactions are usually carried out under mild conditions, often using catalysts like sulfuric acid or other strong acids to facilitate the esterification process.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reaction time ensures high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in a different functional group.
Substitution: Substitution reactions at the bromo position are common, where various nucleophiles can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids are the primary products.
Reduction: Hydrogenated derivatives are formed.
Substitution: Various substituted phenols or ethers can be produced.
Scientific Research Applications
Chemistry: Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of bromo and formyl groups on biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the target and the biological system involved.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the ethoxy and formyl groups.
Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate: A closely related compound with a different ester group.
Uniqueness: Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is unique due to its combination of bromo, ethoxy, and formyl groups, which provide versatility in chemical reactions and applications.
This compound's diverse applications and unique chemical properties make it a valuable tool in scientific research and industrial processes. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its importance in the field of chemistry.
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Properties
IUPAC Name |
methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVHCOYTQUHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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